4-FLUORO-DL-PHENYLALANINE 4-FLUORO-DL-PHENYLALANINE 4-fluorophenyl-L-alanine is a L-phenylalanine derivative that is L-phenylalanine in which the hydrogen at position 4 on the benzene ring is replaced by a fluoro group. It is a 4-fluorophenylalanine, a L-phenylalanine derivative and a non-proteinogenic L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 51-65-0
VCID: VC21538890
InChI: InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)F
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

4-FLUORO-DL-PHENYLALANINE

CAS No.: 51-65-0

VCID: VC21538890

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

4-FLUORO-DL-PHENYLALANINE - 51-65-0

Description

4-Fluoro-DL-phenylalanine is a fluorinated amino acid derivative of phenylalanine, where the hydrogen at position 4 on the benzene ring is replaced by a fluorine atom. It is a non-proteinogenic alpha-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code but can be incorporated into proteins in certain contexts. This compound is widely used in biochemical research and pharmaceutical development due to its unique properties and applications.

Chemical Identifiers

IdentifierValue
CAS Number51-65-0
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
PubChem CID4654

Applications in Research and Development

4-Fluoro-DL-phenylalanine is utilized in various research areas:

  • Pharmaceutical Development: It serves as a building block in the synthesis of novel drugs, particularly for neurological disorders .

  • Biochemical Research: Used to study protein interactions and enzyme activities, aiding in understanding metabolic pathways and cellular functions .

  • Neuroscience Studies: Instrumental in investigating neurotransmitter systems, helping to unravel brain chemistry complexities .

  • Peptide Synthesis: Plays a critical role in creating fluorinated peptides, enhancing stability and bioactivity of therapeutic agents .

  • Analytical Chemistry: Employed in techniques like NMR and mass spectrometry for biomolecule detection and characterization .

Research Findings

The incorporation of fluorinated amino acids like 4-fluoro-DL-phenylalanine into proteins allows for metabolic tracing studies, providing insights into metabolic pathways in biological systems . Additionally, its use in bioconjugation techniques helps attach drugs or imaging agents to proteins, aiding in targeted therapy and diagnostics .

Metabolic Tracing Studies

Fluorinated amino acids can be used to study protein synthesis and degradation rates in cells. By incorporating these amino acids into proteins, researchers can trace the metabolic fate of proteins over time, offering valuable information on protein turnover and cellular metabolism.

Safety and Handling

4-Fluoro-DL-phenylalanine is considered a phenylalanine antagonist and may inhibit protein synthesis. It is combustible but lacks specific flash point data . Handling should follow standard safety protocols for organic compounds, including protection from light exposure.

CAS No. 51-65-0
Product Name 4-FLUORO-DL-PHENYLALANINE
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name (2S)-2-amino-3-(4-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Standard InChIKey XWHHYOYVRVGJJY-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)F
SMILES C1=CC(=CC=C1CC(C(=O)O)N)F
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)F
Melting Point 487 to 491 °F (Decomposes) (NTP, 1992)
253-255 °C
Physical Description 4-fluoro-d,l-phenylalanine appears as white powder or white shiny flakes. (NTP, 1992)
White solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
Solubility less than 1 mg/mL at 70 °F (NTP, 1992)
Synonyms 4-FLUORO-DL-PHENYLALANINE;4-Fluorophenylalanine;51-65-0;p-fluorophenylalanine;2-amino-3-(4-fluorophenyl)propanoicacid;DL-p-Fluorophenylalanine;Alnasid;p-Fluoro-dl-phenylalanine;dl-4-Fluorophenylalanine;h-dl-phe(4-f)-oh;D,L-Fluorophenylalanine;D,L-p-Fluorophenylalanine;Phenylalanine,4-fluoro-;dl-4-f-phe-oh;DL-3-(4-Fluorophenyl)alanine;h-p-fluoro-dl-phe-oh;dl-(4-Fluorophenyl)alanine;DL-Phenylalanine,4-fluoro-;4-Fluoro-dl-para-phenylalanine;CCRIS4819;Alanine,3-(p-fluorophenyl)-;3-(4-fluorophenyl)-dl-alanine;XWHHYOYVRVGJJY-UHFFFAOYSA-N;4-Fluoro-DL-.beta.-phenylalanine;EINECS200-113-7
Vapor Pressure 4.1X10-18 mm Hg at 25 °C (est)
Reference Pless et al. Contributions of counter-charge in a potassium channel voltage-sensor domain. Nature Chemical Biology, doi: 10.1038/nchembio.622, published online 24 July 2011 http://www.nature.com/naturechemicalbiology
PubChem Compound 716312
Last Modified Aug 15 2023

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